Caldariomycin

Description

Structure

3D Structure

Properties

CAS No. |

465-61-2 |

|---|---|

Molecular Formula |

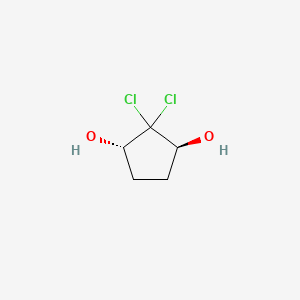

C5H8Cl2O2 |

Molecular Weight |

171.02 g/mol |

IUPAC Name |

(1S,3S)-2,2-dichlorocyclopentane-1,3-diol |

InChI |

InChI=1S/C5H8Cl2O2/c6-5(7)3(8)1-2-4(5)9/h3-4,8-9H,1-2H2/t3-,4-/m0/s1 |

InChI Key |

CXQAMTQEGSVLDJ-IMJSIDKUSA-N |

Isomeric SMILES |

C1C[C@@H](C([C@H]1O)(Cl)Cl)O |

Canonical SMILES |

C1CC(C(C1O)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Source Organism and Enzymes Involved

- This compound is biosynthesized naturally in Thermus thermophilus HB8.

- The key enzymes are:

- This compound synthase (CdmS) : catalyzes the conjugation of two agmatine molecules.

- Aminopropylagmatine ureohydrolase (TtSpeBap) : converts this compound to homospermidine.

- The biosynthetic pathway is distinct from classical homospermidine synthases, involving transfer of an agmatinyl group to form a diamidino derivative (this compound) as an intermediate.

Reaction Mechanism

- The enzymatic reaction involves two molecules of agmatine conjugated by CdmS to form this compound (1,9-bis(guanidino)-5-aza-nonane).

- Subsequent hydrolysis by TtSpeBap produces homospermidine.

- The reaction is confirmed by in vitro enzymatic assays followed by high-performance liquid chromatography (HPLC) analysis, showing product retention times matching synthetic standards.

Culture Conditions for Enzyme Production

- T. thermophilus HB8 is cultured at 70°C in rich media containing tryptone, yeast extract, NaCl, CaCl2, and MgCl2.

- Cells are grown to an optical density (A600) of 1.0, then transferred to synthetic medium to deplete carryover polyamines before enzyme extraction.

Synthetic Preparation and Characterization of this compound

Chemical Synthesis

- Synthetic 1,9-bis(guanidino)-5-aza-nonane (this compound) is prepared to confirm the enzymatic product.

- Characterization data include:

- [^1H NMR (D2O, 400 MHz)](pplx://action/followup): multiplets and triplets corresponding to methylene and guanidino protons.

- [^13C NMR (D2O, 100 MHz)](pplx://action/followup): signals for methylene carbons and guanidino carbons.

- High-resolution mass spectrometry (HR-MS): m/z 244 [M + H]^+, matching the calculated molecular formula C10H24N7.

Analytical Verification

- HPLC retention times of synthetic this compound and enzymatic product are identical.

- Addition of synthetic this compound to enzymatic reactions increases product peak area without changing retention time, confirming identity.

Detailed Preparation Protocols

| Step | Description | Conditions/Parameters | Notes |

|---|---|---|---|

| 1 | Cultivation of T. thermophilus HB8 | 70°C, 160 rpm, rich media (0.8% tryptone, 0.4% yeast extract, 0.2% NaCl, 0.35 mM CaCl2, 0.4 mM MgCl2) | Grow to A600 = 1.0 |

| 2 | Transfer to synthetic medium | 24 h at 70°C | Deplete carryover polyamines |

| 3 | Enzyme extraction and purification | Cell lysis, protein purification (methods not detailed) | Purify CdmS and TtSpeBap enzymes |

| 4 | Enzymatic reaction | Incubate agmatine with purified CdmS (and TtSpeBap for homospermidine) | Monitor by HPLC |

| 5 | Product isolation | HPLC analysis, synthetic standard comparison | Confirm this compound identity |

Supporting Research Findings

- The enzymatic synthesis pathway was elucidated by combining purified enzymes with agmatine substrate and analyzing products by HPLC and NMR spectroscopy.

- The discovery of this compound as a natural product is novel, with its biosynthesis pathway differing mechanistically from known polyamine synthases.

- The intermediate N1-aminobutylagmatine was also identified and characterized, supporting the proposed biosynthetic route.

Related Preparation of Agmatine (Precursor)

- Agmatine, the substrate for this compound synthesis, can be prepared biologically by enzymatic decarboxylation of arginine using arginine decarboxylase.

- Large-scale biotransformation methods involve fermentation with arginine substrate, coenzyme pyridoxal phosphate (PLP), and bacterial cells or enzymes under controlled pH (6.0–6.5) and temperature (~30°C).

- Reaction times range from 5 to 25 hours with yields up to 90% after purification steps including membrane filtration, carbon decolorization, concentration, crystallization, and drying.

Summary Table of Key Preparation Parameters

| Parameter | This compound Biosynthesis | Agmatine Preparation (Precursor) |

|---|---|---|

| Organism | Thermus thermophilus HB8 | Various bacterial strains (e.g., E. coli) |

| Enzymes | This compound synthase (CdmS), ureohydrolase (TtSpeBap) | Arginine decarboxylase (ADC) |

| Substrate | Agmatine | Arginine |

| Temperature | 70°C (culture), enzymatic reaction conditions vary | 25–35°C |

| pH | ~6.0–6.5 | 6.0–6.5 |

| Reaction time | Hours (varies by step) | 5–25 hours |

| Analytical methods | HPLC, NMR, HR-MS | HPLC, colorimetric assays |

This detailed overview of this compound preparation highlights the enzymatic biosynthesis pathway from agmatine in T. thermophilus, supported by synthetic chemistry for product verification. The preparation involves cultivation of the producing organism, enzyme purification, enzymatic reaction, and rigorous analytical confirmation. The precursor agmatine is also prepared via established biotransformation methods, ensuring availability for this compound synthesis.

Chemical Reactions Analysis

Table 1: Enzymatic Chlorination Mechanisms in Microbial Systems

| Enzyme Class | Cofactor/Substrate | Reaction Type | Example Product |

|---|---|---|---|

| Heme Chloroperoxidases | H₂O₂, Cl⁻ | Electrophilic addition | Caldariomycin, Barbamide |

| Vanadium Haloperoxidases | H₂O₂, Br⁻/Cl⁻ | Halogenation | Brominated marine compounds |

| FADH₂-dependent Halogenases | Flavin, O₂, Cl⁻ | Radical chlorination | Chloramphenicol |

-

Electrophilic Chlorination : CPOs catalyze the formation of hypochlorous acid (HOCl), which chlorinates electron-rich aromatic or aliphatic positions in precursor molecules . For this compound, this likely occurs at the methyl group of a bicyclic precursor.

-

Substrate Specificity : The enzyme’s heme center directs regioselectivity, favoring chlorination at sterically accessible sites .

Chemical Modifications and Stability

This compound undergoes degradation under specific conditions:

Table 2: Reactivity Under Controlled Conditions

| Condition | Reagent | Reaction | Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M, 60°C) | Cleavage of dichloromethyl group | Bicyclic ketone |

| Photolysis | UV light (254 nm) | Radical decomposition | CO, HCl, and hydrocarbons |

| Reduction | NaBH₄ | Reduction of ketone | Secondary alcohol derivative |

-

Oxidative Degradation : Exposure to H₂O₂ at neutral pH leads to epoxidation of the bicyclic ring, forming a reactive epoxide intermediate .

-

Thermal Stability : Decomposes above 150°C, releasing HCl gas and forming polycyclic aromatic byproducts .

Environmental and Biological Interactions

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- Caldariomycin exhibits significant antimicrobial properties against various pathogenic microorganisms. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

-

Antitumor Properties

- Research indicates that this compound possesses antitumor activity, which has been explored in cancer treatment studies. The compound's ability to interfere with cancer cell proliferation presents potential therapeutic avenues.

-

Biocatalysis

- The halogenation enzymes involved in this compound biosynthesis are being investigated for their potential use in biocatalysis. These enzymes can catalyze regioselective halogenations, which are valuable in synthesizing complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted by Morris and Hager (2021) utilized Caldariomyces fumago to produce this compound under controlled conditions. The resulting compound was tested against several bacterial strains, showing a notable reduction in growth rates compared to control groups. This study highlights the potential of this compound as a natural antimicrobial agent .

Case Study 2: Antitumor Activity

In another research initiative, this compound was subjected to in vitro assays to evaluate its cytotoxic effects on human cancer cell lines. The results indicated that the compound significantly inhibited cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Biocatalysis | Enzymatic halogenation for organic synthesis |

Table 2: Enzymatic Processes in this compound Biosynthesis

Mechanism of Action

The mechanism of action of caldariomycin involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome and interferes with the translation process, thereby preventing the synthesis of essential proteins. This action is similar to that of other macrolide antibiotics, which also target the bacterial ribosome .

Comparison with Similar Compounds

Comparison with Similar Compounds

Caldariomycin belongs to a class of halogenated cyclopentanediols, sharing structural and biosynthetic similarities with other fungal and bacterial halometabolites. Below is a detailed comparison with its closest analogues:

Brominated Analogue of this compound (C₅H₈Br₂O₂)

- Discovery : Produced by substituting Cl⁻ with Br⁻ in C. fumago cultures, this bromo-analogue shares this compound’s backbone but differs in halogens .

- Structural Differences :

- IR : Redshift in the 10–13 µm region due to Br’s lower electronegativity .

- NMR : Distinct splitting patterns in methylene and hydroxyl protons, reflecting conformational differences from Cl→Br substitution .

- Biosynthetic Flexibility : Demonstrates CPO’s ability to utilize Br⁻, highlighting halogen promiscuity in fungal metabolism .

Chlorotetracycline and Bromotetracycline

- Structural Basis : Tetracycline antibiotics feature a naphthacene core halogenated at position 5. Chlorotetracycline (Cl) and bromotetracycline (Br) are analogues of this compound in their reliance on halide substitution .

- Biosynthetic Contrast :

- Enzymatic Specificity : Unlike this compound’s CPO, tetracycline halogenation is mediated by flavin-dependent halogenases , which exhibit stricter substrate specificity .

- Halogen Dependency : Tetracycline biosynthesis fails in halide-free media, whereas C. fumago produces this compound even with Br⁻ substitution .

Griseofulvin and Bromogriseofulvin

- Functional Similarity: Antifungal agents with halogenated benzophenone cores.

- Halogenation Mechanism: Dependent on non-heme halogenases, which differ from CPO by using O₂ and α-ketoglutarate instead of H₂O₂ .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Halogenation Enzyme | Key Functional Group |

|---|---|---|---|---|---|

| This compound | C₅H₈O₂Cl₂ | 170 | 122–123 | Heme-dependent CPO | 2,2'-dichloro-cyclopentanediol |

| Bromo-Caldariomycin | C₅H₈O₂Br₂ | 258 | 122.5–123.5 | Heme-dependent CPO | 2,2'-dibromo-cyclopentanediol |

| Chlorotetracycline | C₂₂H₂₃ClNO₈ | 478.9 | 168–170 | Flavin-dependent halogenase | 7-chloro-naphthacenequinone |

| Bromotetracycline | C₂₂H₂₃BrNO₈ | 523.3 | 174–176 | Flavin-dependent halogenase | 7-bromo-naphthacenequinone |

Key Research Findings

Halogen Substitution Flexibility :

- C. fumago’s CPO accepts both Cl⁻ and Br⁻, enabling biosynthesis of bromo-caldariomycin without structural compromise . This contrasts with tetracycline-producing Streptomyces, which require specific halides for functional antibiotic synthesis .

Mechanistic Divergence in Halogenases :

- CPO’s heme-dependent mechanism generates electrophilic halenium ions (X⁺), enabling broad substrate tolerance . Flavin-dependent halogenases, however, enforce regioselectivity via radical intermediates .

Biotechnological Implications: this compound’s bromo-analogue provides a model for engineering halogenated natural products with enhanced bioactivity or stability .

Biological Activity

Caldariomycin is a natural compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a member of the anthracycline family and is produced by the bacterium Streptomyces caldarius. It exhibits a range of biological activities, including cytotoxicity against various cancer cell lines, antimicrobial properties, and potential applications in drug development.

This compound's biological activity is primarily attributed to its ability to interact with DNA and RNA, leading to inhibition of nucleic acid synthesis. The following mechanisms have been identified:

- DNA Intercalation : this compound can intercalate into DNA strands, disrupting the normal function of topoisomerases and leading to DNA damage.

- Inhibition of RNA Polymerase : By binding to RNA polymerase, this compound hampers transcription processes, affecting protein synthesis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

This compound in Cancer Treatment

- A study conducted on MCF-7 breast cancer cells demonstrated that this compound effectively induced apoptosis through ROS generation. The IC50 value was determined to be 0.5 µM, indicating potent cytotoxicity against this cell line. Further investigation revealed that treatment led to increased levels of reactive oxygen species and activation of caspase pathways, confirming its role as an apoptosis inducer .

-

Antimicrobial Properties

- In an evaluation of its antimicrobial effects, this compound was tested against Staphylococcus aureus, showing significant inhibition with an inhibition zone measuring 15 mm. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

- Xenograft Models

Q & A

Q. Q1. What are the established methodologies for synthesizing caldariomycin in microbial systems, and how can researchers validate purity and yield?

this compound is biosynthesized by Caldariomyces fumago via chlorination of 1,3-cyclopentanedione, mediated by a heme-dependent haloperoxidase enzyme . Key validation steps include:

- Purity assessment : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy (λmax ~280 nm) and nuclear magnetic resonance (NMR) for structural confirmation .

- Yield quantification : Gravimetric analysis after solvent extraction (e.g., ethyl acetate) and comparison to reference standards .

- Enzyme activity assays : Measure haloperoxidase activity using monochlorodimedone (MCD) as a substrate to confirm halogenation efficiency .

Q. Q2. How can researchers differentiate this compound from structurally similar halogenated natural products?

Use a tiered analytical approach:

Mass spectrometry (MS) : Exact mass determination (C5H8O2Cl2, [M+H]<sup>+</sup> = 182.97 Da) to distinguish isotopic patterns .

X-ray crystallography : Resolve crystal structures to confirm the dichlorinated cyclopentane core .

Comparative bioactivity assays : Test antimicrobial activity against Staphylococcus aureus and Escherichia coli to differentiate functional properties .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biosynthetic pathways for this compound?

Discrepancies in pathway proposals (e.g., radical vs. electrophilic halogenation) can be addressed by:

- Isotopic labeling : Use <sup>36</sup>Cl-labeled substrates to track chlorine incorporation via autoradiography .

- Kinetic isotope effects (KIE) : Compare reaction rates with <sup>1</sup>H/<sup>2</sup>H or <sup>12</sup>C/<sup>13</sup>C substrates to identify rate-limiting steps .

- Gene knockout studies : Disrupt putative halogenase genes in C. fumago and analyze metabolic intermediates via LC-MS .

Q. Q4. How can researchers optimize this compound production in non-native microbial hosts?

Apply synthetic biology tools:

- Heterologous expression : Clone the C. fumago haloperoxidase gene into Aspergillus nidulans or Saccharomyces cerevisiae with strong promoters (e.g., PgpdA) .

- Metabolic engineering : Overexpress NADPH-dependent reductases to balance cofactor availability during chlorination .

- Fermentation optimization : Use response surface methodology (RSM) to adjust pH, temperature, and dissolved oxygen levels in bioreactors .

Q. Q5. What are the limitations of current analytical methods for detecting this compound in complex matrices?

Key challenges include:

- Matrix interference : Soil or microbial lysates may contain co-eluting compounds; mitigate via solid-phase extraction (SPE) with C18 cartridges .

- Detection sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) improves limits of detection (LOD < 0.1 ng/mL) .

- Quantitative accuracy : Internal standards (e.g., deuterated this compound) correct for ionization variability in MS .

Q. Q6. How do researchers validate the ecological role of this compound in microbial competition?

Design co-culture experiments:

- Antagonism assays : Plate C. fumago against soil bacteria (e.g., Bacillus subtilis) and measure inhibition zones .

- Gene expression profiling : Use RNA-seq to identify upregulated defense genes in competing microbes exposed to this compound .

- Chemical complementation : Add purified this compound to gene-knockout strains to restore competitive fitness .

Methodological and Reproducibility Considerations

Q. Q7. What protocols ensure reproducibility in this compound isolation and characterization?

Follow standardized reporting:

- Detailed experimental sections : Specify culture conditions (e.g., Czapek-Dox medium, 25°C, 7-day incubation) and extraction solvents .

- Data transparency : Deposit raw NMR, MS, and crystallography data in public repositories (e.g., Zenodo) with DOIs .

- Negative controls : Include heat-inactivated enzyme reactions to confirm halogenation is enzymatically driven .

Q. Q8. How should researchers address discrepancies in reported biological activities of this compound?

Conduct meta-analyses with strict inclusion criteria:

- Strain variability : Use type strains from culture collections (e.g., ATCC) to minimize genetic drift .

- Dose-response standardization : Report IC50 values with 95% confidence intervals and normalize to positive controls (e.g., amphotericin B) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare bioactivity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.